L-Glycerate 2-phosphate disodium salt, Disodium L-2-phosphoglycerate

CAS No.:

Cat. No.: VC13671042

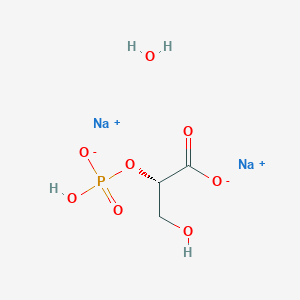

Molecular Formula: C3H7Na2O8P

Molecular Weight: 248.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H7Na2O8P |

|---|---|

| Molecular Weight | 248.04 g/mol |

| IUPAC Name | disodium;(2S)-3-hydroxy-2-[hydroxy(oxido)phosphoryl]oxypropanoate;hydrate |

| Standard InChI | InChI=1S/C3H7O7P.2Na.H2O/c4-1-2(3(5)6)10-11(7,8)9;;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;;1H2/q;2*+1;/p-2/t2-;;;/m0.../s1 |

| Standard InChI Key | VQNAIZNPWBGZNQ-SQGDDOFFSA-L |

| Isomeric SMILES | C([C@@H](C(=O)[O-])OP(=O)(O)[O-])O.O.[Na+].[Na+] |

| SMILES | C(C(C(=O)[O-])OP(=O)(O)[O-])O.O.[Na+].[Na+] |

| Canonical SMILES | C(C(C(=O)[O-])OP(=O)(O)[O-])O.O.[Na+].[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

L-Glycerate 2-phosphate disodium salt is systematically named as disodium [(2S)-2-hydroxy-3-(phosphonooxy)propanoate]. Common synonyms include L-2-phosphoglyceric acid disodium salt hydrate, (-)-2-O-phosphono-L-glyceric acid disodium salt, and [S,(-)]-3-hydroxy-2-(phosphonooxy)propanoic acid disodium salt . The compound’s IUPAC name emphasizes its stereochemistry at the C2 position, which distinguishes it from the D-enantiomer involved in canonical glycolysis.

Molecular Structure and Stereochemistry

The compound features a three-carbon backbone with a phosphate group esterified at the C2 position and a sodium counterion neutralizing the phosphate and carboxylate groups. Its SMILES notation, , confirms the (S)-configuration at C2. The InChIKey identifier (VQNAIZNPWBGZNQ-SQGDDOFFSA) facilitates precise database searches and computational modeling studies.

Crystallographic and Spectroscopic Data

While single-crystal X-ray structures remain unreported, predicted physicochemical properties include a density of and a boiling point of . The pKa of the phosphate group is estimated at , influencing its ionization state under physiological conditions.

Physical and Chemical Properties

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 230.02 (anhydrous) | |

| Appearance | White to faintly brown solid | |

| Storage Temperature | −20°C | |

| Predicted Density | ||

| Boiling Point | ||

| pKa |

Biochemical Role and Metabolic Context

Enantiomeric Relationship to Glycolytic Intermediates

As the L-enantiomer of 2-phosphoglycerate, this compound serves as a stereochemical probe for studying glycerate kinase and phosphoglycerate mutase (PGAM) enzymes . In Saccharomyces cerevisiae mutants lacking Gcr2p transcription factor, elevated glycerate phosphate levels (up to 0.52 μmol/g in gcr2 vs. 0.31 μmol/g in wild-type) correlate with reduced glycolytic enzyme expression while maintaining glucose consumption rates .

Modulation of Pentose Phosphate Pathway Flux

Recent oncology research reveals that 2-phosphoglycerate (2-PG) and 3-phosphoglycerate (3-PG) levels directly influence oxidative pentose phosphate pathway (PPP) activity. In PGAM1-deficient cancer cells, 3-PG accumulation inhibits 6-phosphogluconate dehydrogenase (6PGD), reducing NADPH production by 40–60% . Restoring 2-PG levels via methyl-2-PG treatment rescues PPP flux, increasing nucleotide biosynthesis by 2.3-fold .

Feedback Regulation of Serine Biosynthesis

The 2-PG/3-PG ratio modulates 3-phosphoglycerate dehydrogenase (PHGDH) activity, a rate-limiting enzyme in serine synthesis. At physiological concentrations (45–60 μM), 2-PG enhances PHGDH activity by 1.8-fold, creating a feedback loop that controls 3-PG pools . This regulatory mechanism becomes critical in PGAM1-inhibited cells, where serine production drops by 65% unless supplemented with exogenous 2-PG .

Research Applications and Experimental Findings

Yeast Metabolic Studies

In gcr2 null mutants, L-2-phosphoglycerate disodium salt has been instrumental in quantifying metabolic adaptations. Despite 50–75% reductions in triosephosphate isomerase (TPI) and phosphoglycerate kinase (PGK) activities, these strains maintain glucose consumption rates of 0.4 μmol/min/mg protein through glycerate phosphate accumulation .

Table 2: Metabolic Parameters in S. cerevisiae Strains

| Parameter | Wild Type | gcr2 Mutant |

|---|---|---|

| Glucose Consumption Rate | 0.41 μmol/min/mg | 0.39 μmol/min/mg |

| Glycerate-3-Phosphate Level | 0.31 μmol/g | 0.52 μmol/g |

| Ethanol Production | 0.38 μmol/min/mg | 0.36 μmol/min/mg |

Cancer Metabolism and Therapeutic Targeting

PGAM1 inhibition using shRNA or small-molecule agents (e.g., PGMI-004A) elevates 3-PG levels 3.5-fold while decreasing 2-PG by 67%, leading to:

-

45% reduction in lactate production

-

58% decrease in -glucose incorporation into RNA ribose

-

2.1-fold increase in apoptosis in H1299 lung carcinoma cells

These effects are reversible upon methyl-2-PG supplementation, confirming the compound’s central role in maintaining anabolic fluxes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume